
Ethyl 3,4-Difluorocinnamate
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Overview
Description
Ethyl 3-(3,4-difluorophenyl)acrylate, also known as ethyl 3-(3,4-difluorophenyl)propenoate, is an organic compound with the molecular formula C11H10F2O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method for preparing ethyl 3-(3,4-difluorophenyl)acrylate involves the reaction of ethyl cinnamate with fluorine gas. This reaction requires a suitable solvent and a base catalyst . Another method involves the use of 3,4-difluorophenylacetylene as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods
Industrial production of ethyl 3-(3,4-difluorophenyl)acrylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-(3,4-difluorophenyl)propanoic acid.
Reduction: Formation of ethyl 3-(3,4-difluorophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-difluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,4-difluorophenyl)acrylate
- Ethyl 3-(3-bromo-4,5-difluorophenyl)acrylate
- Ethyl 3-(2,4-difluorophenyl)propenoate
Uniqueness
Ethyl 3-(3,4-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The 3,4-difluoro substitution pattern may impart distinct electronic and steric properties, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling Ethyl 3,4-Difluorocinnamate in laboratory settings?
this compound requires strict adherence to safety protocols due to its potential hazards. Key measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosol formation is possible .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.
- Storage: Store in sealed containers at 4°C, away from light and oxidizing agents. Ensure the area is dry and well-ventilated .
- Spill Management: Use inert adsorbents (e.g., quartz sand) for cleanup, and dispose of contaminated materials as hazardous waste .
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is typically synthesized via esterification of 3,4-difluorocinnamic acid with ethanol under acidic catalysis. A standard method involves:
- Step 1: React 3,4-difluorocinnamic acid with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) at reflux (70–80°C) for 6–8 hours.
- Step 2: Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Verification: Confirm purity using HPLC (>95%) or melting point analysis .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) .
- Spectroscopy:
- NMR: Analyze 1H and 13C NMR spectra to confirm the ester group (δ ~4.3 ppm for CH₂CH₃) and fluorine substitution patterns (coupling constants in aromatic regions) .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 214.1 .
Advanced Research Questions
Q. What methodologies are effective in resolving cis/trans isomerism in this compound?
- NMR Analysis: 1H NMR coupling constants (J) between the α and β protons of the cinnamate moiety differentiate isomers. Trans isomers exhibit J=16 Hz, while cis isomers show J<12 Hz .
- X-ray Crystallography: Single-crystal diffraction provides unambiguous structural confirmation, particularly for studying steric effects of fluorine substituents .
- Chromatographic Separation: Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to isolate isomers .
Q. How can deuterated analogs of this compound enhance quantitative LC-MS analysis?
- Internal Standards: Synthesize deuterated derivatives (e.g., this compound-d₃) by substituting hydrogen with deuterium at non-reactive sites. These analogs co-elute with the target compound but have distinct mass shifts (e.g., +3 Da), enabling precise quantification via isotope dilution .
- Method Validation: Optimize MS parameters (collision energy, dwell time) to minimize interference and achieve detection limits <1 ng/mL .
Q. What experimental strategies assess the photostability of this compound under UV exposure?
- Accelerated Degradation Studies: Expose the compound to UV light (λ = 254 nm) in a quartz cell and monitor degradation kinetics via HPLC at timed intervals .
- Mechanistic Insights: Use LC-HRMS to identify photodegradation products (e.g., defluorinated derivatives or ester hydrolysis products) and propose degradation pathways .
- Stabilization: Evaluate additives (e.g., antioxidants like BHT) to mitigate photooxidation .
Q. How does fluorination at the 3,4-positions influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. However, it enhances stability in Suzuki-Miyaura couplings by preventing undesired side reactions .
- Experimental Design: Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water mixtures to achieve >80% yield in biaryl syntheses .
Q. Methodological Notes
- Safety Protocols: Always consult updated SDS documents for handling and disposal guidelines .
- Advanced Characterization: Collaborate with specialized facilities for X-ray crystallography or high-resolution mass spectrometry to obtain definitive structural data .
- Isotopic Labeling: Custom synthesis of deuterated analogs may require partnerships with certified suppliers (e.g., NIST-traceable standards) .
Properties
Molecular Formula |
C11H10F2O2 |
---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3 |
InChI Key |
KIKIJDKRTQXILG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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